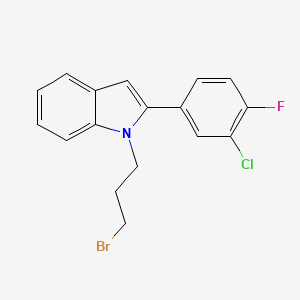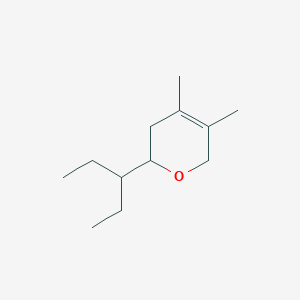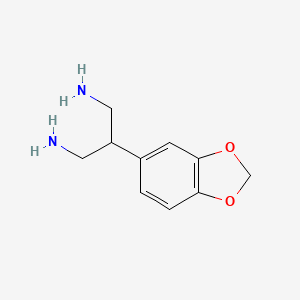![molecular formula C18H13NO3 B12607761 Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- CAS No. 918437-53-3](/img/structure/B12607761.png)
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- is a complex organic compound belonging to the phenanthridine family. This compound is characterized by its unique tetracyclic structure, which includes a phenanthridine core with additional functional groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a naphthoquinone derivative, followed by a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed intramolecular cyclization reactions, which are efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenanthridine derivatives such as:
Benzo[c]phenanthridine alkaloids: Known for their broad spectrum of biological activities.
Phenanthridine amides: Explored for their antimicrobial and anticancer properties.
Uniqueness
What sets Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- apart is its unique tetracyclic structure and the specific functional groups it contains. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
918437-53-3 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3 |
InChI-Schlüssel |
GYELODXHDZNMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)

